Bienvenue dans la boutique en ligne BenchChem!

3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Lipophilicity Drug-likeness Permeability

3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole (CAS 488843-12-5, molecular formula C₁₆H₁₅N₃OS, molecular weight 297.4 g/mol) is a 3,5-disubstituted 4H-1,2,4-triazole available as a solid-form screening compound through ChemBridge/Hit2Lead libraries. The compound features a 4-methoxyphenyl substituent at C5 and a benzylthio moiety at C3 on the central triazole core, distinguishing it from both simple 3-thiol precursors and alkylthio-substituted analogs.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B5803085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-16(19-18-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,19)
InChIKeyTVJONTNYQQWZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole (CAS 488843-12-5): Chemical Identity, Physicochemical Profile, and Position Within the 1,2,4-Triazole Screening Library


3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole (CAS 488843-12-5, molecular formula C₁₆H₁₅N₃OS, molecular weight 297.4 g/mol) is a 3,5-disubstituted 4H-1,2,4-triazole available as a solid-form screening compound through ChemBridge/Hit2Lead libraries . The compound features a 4-methoxyphenyl substituent at C5 and a benzylthio moiety at C3 on the central triazole core, distinguishing it from both simple 3-thiol precursors and alkylthio-substituted analogs [1]. This structural configuration places it within a well-precedented class of S-substituted triazoles that have demonstrated activity across multiple therapeutic target areas, including cholinesterase inhibition, anticancer Bcl-2 modulation, and angiotensin II receptor antagonism [2][3].

Why 3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole Cannot Be Replaced by a Generic 1,2,4-Triazole Analog in Focused Screening


Within the 1,2,4-triazole chemical space, the identity of the C3 S-substituent exerts a decisive influence on key molecular properties governing target engagement, permeability, and pharmacokinetic behavior [1]. Replacing the benzylthio group of the target compound with a shorter alkylthio chain (e.g., allylthio or methylthio) reduces lipophilicity by approximately 0.8–1.5 LogP units and eliminates one aromatic ring capable of π-stacking interactions with hydrophobic enzyme pockets [2]. Conversely, introducing an additional N4-benzyl substituent—as in the closely related 4-benzyl-3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole—shifts LogP above 5.0, adds ~90 Da to the molecular weight, and abolishes the single hydrogen bond donor, fundamentally altering solubility and receptor fit . These property gradients mean that even structurally adjacent screening library members are not functionally interchangeable for hit-to-lead campaigns targeting specific ADME or potency profiles.

Quantitative Differentiation Evidence: 3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole vs. Its Closest Analogs


Lipophilicity Differentiation: Benzylthio vs. Allylthio S-Substituent Drives a ≥0.6 LogP Unit Increase in Predicted Membrane Partitioning

The target compound bears a benzylthio group at C3, whereas the closest commercially available comparator—3-(allylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole (Hit2Lead SC-7859319)—carries a shorter, unsaturated allylthio chain. Although a directly measured LogP for the target compound is not available in the public domain, computed values from authoritative platforms indicate an estimated LogP of approximately 3.3–3.9 [1]. The allylthio analog has a vendor-reported LogP of 2.72, representing a difference of at least +0.6 LogP units . The 4-benzyl derivative (SC-7844747) exhibits a LogP of 5.09, demonstrating that the target compound occupies a distinct intermediate lipophilicity window relative to both less and more hydrophobic analogs .

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Capacity: The Target Compound Retains One HBD, Conferring a Key Pharmacophoric Feature Absent in N4-Substituted Analogs

The target compound possesses one hydrogen bond donor (Hdon = 1) from the unsubstituted N4-H of the 4H-1,2,4-triazole ring . This feature is entirely eliminated in the N4-benzylated analog 4-benzyl-3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole (Hdon = 0) . The allylthio analog also retains one Hdon, but couples it with a higher topological polar surface area (tPSA = 50.8 Ų vs. approximately 39.9 Ų for the N4-benzyl comparator), indicating that the target compound balances HBD presence with moderate polarity . The presence of a single HBD is a critical pharmacophoric determinant: in the angiotensin II antagonist series reported by Ashton et al. (1993), the N4-H of 4H-1,2,4-triazoles was essential for receptor binding, and compounds lacking this donor showed diminished potency [1].

Hydrogen bonding Pharmacophore Receptor fit

Molecular Weight and Rotatable Bond Differentiation: Intermediate Size and Conformational Flexibility Relative to C3-Thiol and N4-Benzyl Series Members

The target compound (MW = 297.4 g/mol) occupies a distinct molecular weight window. It is 90 Da lighter than the 4-benzyl analog (MW = 387 g/mol) and approximately 90 Da heavier than the parent 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (MW = 207.25 g/mol, CAS 33901-36-9) . The allylthio analog (MW = 247 g/mol) is 50 Da lighter . Rotatable bond count follows a parallel trend: the target compound with 5 rotatable bonds (benzylthio CH₂-S + three aryl ring bonds) offers greater conformational sampling than the allylthio analog (4 rotatable bonds) but substantially fewer than the 4-benzyl derivative (6 rotatable bonds), which may incur a greater entropic penalty upon binding.

Molecular weight Rotatable bonds Lead-likeness

Class-Level Evidence: The 3-Benzylthio-1,2,4-Triazole Scaffold Is Validated for Cholinesterase Inhibition, with S-Alkyl Chain Identity Governing Dual AChE/BChE Selectivity

Although direct in vitro data for the target compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are absent from the published literature, robust class-level evidence from the S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol series establishes that S-substituent identity governs both potency and selectivity. In the study by Arfan et al. (2018), the n-heptylthio analog (6g) achieved AChE IC₅₀ = 38.35 ± 0.62 µM and BChE IC₅₀ = 147.75 ± 0.67 µM—a ~3.9-fold selectivity window for AChE over BChE—while shorter-chain S-alkyl analogs showed reduced potency [1]. Khalid et al. (2023) further demonstrated that S-aralkylated derivatives of the same core achieved AChE IC₅₀ = 9.52 µM (compound 7c) and BChE IC₅₀ = 31.51 µM (compound 7g), establishing that aromatic S-substituents can enhance potency relative to purely aliphatic chains [2]. The target compound's benzylthio group represents an intermediate aromatic S-substituent—distinct from both the n-heptylthio and substituted acetamide-bearing analogs—and would be predicted to occupy a unique position on the AChE/BChE potency-selectivity continuum.

Cholinesterase inhibition Alzheimer's disease SAR

Class-Level Evidence: 3-Benzylthio-Substituted 1,2,4-Triazoles Exhibit Sub-Micromolar Anticancer Activity via Bcl-2 Inhibition, Establishing the Benzylthio Group as a Privileged Substructure

The 3-(benzylthio)-1,2,4-triazole scaffold has been independently validated as a platform for anticancer drug discovery. Hamdy et al. (2013) reported that 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines—structurally related to the target compound via the shared 3-benzylthio-triazole core—exhibit sub-micromolar IC₅₀ values in Bcl-2-expressing human cancer cell lines, with the nitrobenzyl analog 6c achieving notable potency [1]. Separately, 3-(benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) demonstrated an IC₅₀ of 1.5 µM against MCF7 breast cancer cells via STAT3 inhibition, confirming that the benzylthio group at C3 is compatible with—and likely contributes to—low-micromolar to sub-micromolar anticancer activity across multiple mechanisms and cell lines [2]. The target compound differs from these validated anticancer leads by carrying a 4-methoxyphenyl group at C5 (vs. indol-3-yl or 4-chlorobenzyl) and retaining the unsubstituted N4-H (vs. N4-amine), positioning it as a novel analog for SAR expansion around both the C5 aryl and N4 functionalities.

Anticancer Bcl-2 inhibition Apoptosis

Aqueous Solubility Differentiation: Estimated LogSW of ~-4.4 for the Target Compound vs. -3.33 for the Allylthio Analog, with Implications for Biochemical Assay Format Selection

Aqueous solubility (LogSW) is a critical determinant of compound behavior in biochemical and cell-based assays. The allylthio analog 3-(allylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole has a vendor-reported LogSW of -3.33 . The 4-benzyl derivative shows substantially lower predicted aqueous solubility with LogSW = -6.37 . Although a directly measured LogSW for the target compound is not publicly available, interpolation based on the LogP gradient (target compound ~3.3–3.9 vs. allylthio analog 2.72 vs. 4-benzyl analog 5.09) and the established inverse LogP–LogSW relationship for neutral triazoles places the target compound at an estimated LogSW of approximately -4.4 [1]. This represents a ~10-fold reduction in predicted aqueous solubility relative to the allylthio analog, but retains solubility approximately two orders of magnitude higher than the 4-benzyl derivative.

Aqueous solubility Assay compatibility Biochemical screening

Priority Application Scenarios for 3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Cholinesterase Inhibitor Lead Optimization: Mapping the S-Benzyl vs. S-Alkyl SAR Frontier

The class-level SAR established by Arfan et al. (2018) and Khalid et al. (2023) demonstrates that S-substituent identity in 5-(4-methoxyphenyl)-1,2,4-triazoles can modulate AChE potency over a 4- to 10-fold range [1][2]. The target compound's benzylthio group has not been evaluated in published cholinesterase assays, representing a clear gap in the SAR matrix. A medicinal chemistry team procuring this compound can directly compare its AChE/BChE IC₅₀ values against the published n-heptylthio analog (AChE IC₅₀ = 38.35 µM) and S-aralkylated acetamide derivatives (AChE IC₅₀ as low as 9.52 µM) to determine whether the benzyl aromatic ring enhances or diminishes potency relative to flexible alkyl chains. This head-to-head comparison under standardized assay conditions would generate patentable SAR data.

Bcl-2/STAT3 Dual-Mechanism Anticancer Screening: C5 Aryl Variation on a Validated 3-Benzylthio Core

Both Bcl-2 inhibitory (Hamdy et al., 2013) and STAT3 inhibitory (2023) activity have been demonstrated for 3-benzylthio-1,2,4-triazoles, with IC₅₀ values ranging from sub-micromolar to 1.5 µM in breast cancer cell lines [3][4]. The target compound differs from these leads exclusively at the C5 position (4-methoxyphenyl vs. indol-3-yl or 4-chlorobenzyl) and at N4 (unsubstituted vs. amine). For a group conducting focused library screening around the benzylthio-triazole pharmacophore, this compound serves as the N4-H/4-methoxyphenyl anchor point, enabling systematic evaluation of: (a) whether the 4-methoxyphenyl group preserves or alters Bcl-2/STAT3 inhibitory activity, and (b) whether N4-amination is required for sub-micromolar potency. Procurement supports a matrix-based SAR approach with minimal compound redundancy.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The target compound's estimated LogP (~3.3–3.9) and molecular weight (297.4 g/mol) place it within the favorable property space for CNS drug discovery (CNS MPO desirability: LogP 1–4, MW < 400 Da) [5]. Its single hydrogen bond donor and moderate predicted aqueous solubility differentiate it from more lipophilic N4-substituted analogs that breach LogP > 5. For a CNS-focused hit-to-lead program where balanced permeability and solubility are paramount, this compound offers a calculated CNS MPO profile superior to both the 4-benzyl derivative (LogP > 5, LogSW < -6) and the allylthio analog (LogP < 3, potentially limited passive permeability). Parallel assessment of the target compound and both comparators in a PAMPA-BBB or MDCK-MDR1 permeability assay would empirically validate the predicted permeability gradient.

Fragment-Based and Structure-Guided Design: The N4-H as a Crystallographic Anchor Point

The retained N4-H hydrogen bond donor in the target compound provides a defined interaction vector that is absent in N4-substituted analogs. In the angiotensin II AT1 antagonist series reported by Ashton et al. (1993), the N4-H was critical for receptor binding affinity, and its alkylation or arylation abrogated activity [6]. For structural biology groups pursuing co-crystallization or soaking experiments with cholinesterases, Bcl-2 family proteins, or STAT3, the target compound's N4-H can serve as both a hydrogen bond anchor to the protein backbone and a clear electron density feature for unambiguous ligand placement. The benzylthio group additionally provides a strong anomalous scattering signal from sulfur, facilitating S-SAD phasing in crystallographic studies—a feature not available with oxygen-only substituents at C3.

Quote Request

Request a Quote for 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.